molecular formula C20H16ClN3S B2826656 (2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 683257-92-3

(2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B2826656
CAS No.: 683257-92-3
M. Wt: 365.88
InChI Key: XPQHKIUFNPMLMY-LFIBNONCSA-N
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Description

(2E)-3-[(5-Chloro-2-methylphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a synthetic organic compound featuring a conjugated α,β-unsaturated nitrile (prop-2-enenitrile) backbone. This molecule integrates two critical structural motifs:

  • A 1,3-thiazole ring substituted at position 4 with a 4-methylphenyl group.
  • An (E)-configured enamine derived from a 5-chloro-2-methylaniline moiety.

Such structural features are common in pharmaceuticals and agrochemicals, where thiazole derivatives are known for antimicrobial, anticancer, and kinase inhibitory activities .

Properties

IUPAC Name

(E)-3-(5-chloro-2-methylanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3S/c1-13-3-6-15(7-4-13)19-12-25-20(24-19)16(10-22)11-23-18-9-17(21)8-5-14(18)2/h3-9,11-12,23H,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQHKIUFNPMLMY-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=CC(=C3)Cl)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=CC(=C3)Cl)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile, often referred to as a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to compile and analyze the existing literature regarding its biological properties, including anticancer, antimicrobial, and other pharmacological effects.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C18H17ClN2S
  • Molecular Weight : 328.85 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Numerous studies have reported the anticancer activity of thiazole derivatives. The presence of the thiazole ring is crucial for their cytotoxic effects. For instance, compounds similar to the one have shown significant activity against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (breast)<1Induces apoptosis via Bcl-2 inhibition
Compound BA431 (skin)1.98Cell cycle arrest and apoptosis
Compound CU251 (glioblastoma)<10Inhibition of proliferation

The compound's structure suggests that it may interact with key proteins involved in cell cycle regulation and apoptosis. The presence of electron-withdrawing groups, such as chlorine, enhances its potency by increasing lipophilicity and improving membrane permeability .

Antimicrobial Activity

Thiazole derivatives are also known for their antimicrobial properties. Studies have indicated that modifications on the thiazole ring can lead to enhanced activity against various pathogens. For example:

PathogenMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, thiazole derivatives have shown promise in other areas:

  • Anticonvulsant Activity : Some thiazole compounds have demonstrated anticonvulsant properties in animal models, indicating potential use in epilepsy treatment.
  • Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines.
  • Enzyme Inhibition : Thiazoles are known to inhibit various enzymes, such as carbonic anhydrase and acetylcholinesterase, which could be beneficial in treating conditions like glaucoma and Alzheimer's disease.

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer potential of a structurally similar thiazole derivative, researchers found that the compound induced significant apoptosis in MCF-7 cells through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins like Bcl-2 . The study concluded that the thiazole moiety plays a critical role in enhancing cytotoxicity.

Case Study 2: Antimicrobial Testing

A series of thiazole derivatives were tested against various bacterial strains. The compound exhibited notable activity against Gram-positive bacteria, particularly Staphylococcus aureus, with an MIC value of 16 µg/mL . The study emphasized the importance of structural modifications for optimizing antimicrobial efficacy.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, chloro) on the aniline ring increase the compound’s electrophilicity, enhancing reactivity in Michael addition reactions .
  • Methyl or methoxy groups on the thiazole’s phenyl ring improve solubility in organic solvents but may reduce bioavailability due to increased hydrophobicity .

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